(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
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Overview
Description
“(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid” is a chemical compound with a unique structure and properties that make it suitable for applications in drug synthesis, organic chemistry, and material science. It contains a total of 33 bonds, including 23 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfonamide (thio-/dithio-) .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a total of 33 bonds, including 23 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfonamide (thio-/dithio-) .Scientific Research Applications
Novel Fluoro Substituted Benzo[b]pyran
The compound (9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid shows promise in cancer treatment, as research indicates that structurally similar fluoro-substituted compounds have demonstrated anti-lung cancer activity. In particular, these compounds have shown effectiveness at low concentrations against human cancer cell lines, including lung, breast, and CNS cancer, in comparison to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).
Imidazolyl Acetic Acid Derivatives
Research into imidazolyl acetic acid derivatives, which share structural similarities with the compound of interest, has shown that these derivatives exhibit significant anti-inflammatory and analgesic activities. This suggests potential for the compound in the development of new therapeutic agents for inflammation and pain relief (Khalifa & Abdelbaky, 2008).
Anti-HIV-1 Screening
Studies on compounds with similar structural frameworks have indicated potential in the treatment of HIV-1. A series of synthesized compounds were found to exhibit anti-HIV-1 activity, with certain compounds showing median effective concentration (EC50) values less than 20 μM, indicating potent activity against the virus without toxicity in primary human lymphocytes, CEM, and VERO cells (Aslam et al., 2014).
Antimicrobial Activity
Recent research has focused on the synthesis of novel compounds with structural resemblance to this compound, demonstrating significant antimicrobial activity against a range of bacteria, including gram-positive and gram-negative species, and fungi. This suggests the compound's potential application in developing new antimicrobial agents (Anil et al., 2017).
properties
IUPAC Name |
2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4S/c15-9-5-6-12-11(7-9)10-3-1-2-4-13(10)21(19,20)16(12)8-14(17)18/h1-7H,8H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJMFTFQURKRGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)F)N(S2(=O)=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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